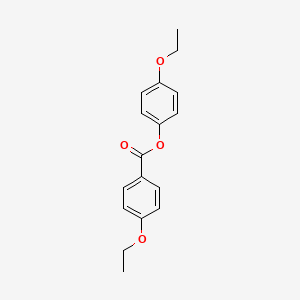

4-Ethoxyphenyl 4-ethoxybenzoate

Description

Properties

CAS No. |

53146-73-9 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(4-ethoxyphenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C17H18O4/c1-3-19-14-7-5-13(6-8-14)17(18)21-16-11-9-15(10-12-16)20-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

ZBFRCPWSYYRRTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxyphenyl 4 Ethoxybenzoate and Analogous Aromatic Esters

Classical Esterification Routes and Process Optimization

The synthesis of aromatic esters like 4-Ethoxyphenyl 4-ethoxybenzoate has historically relied on well-established esterification reactions. These methods, while effective, often require optimization to maximize yield and purity.

Acid-Catalyzed Esterification Protocols

The most common method for synthesizing aromatic esters is Fischer-Speier esterification. This reaction involves the condensation of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. numberanalytics.comacs.orgbyjus.com For the synthesis of this compound, this would involve the reaction of 4-ethoxybenzoic acid with 4-ethoxyphenol (B1293792).

The reaction is reversible, and to drive it towards the formation of the ester, the equilibrium must be shifted. organic-chemistry.orglibretexts.org This is typically achieved by either using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation or the use of molecular sieves. byjus.comorganic-chemistry.org The optimal temperature for Fischer esterification generally falls between 50°C and 100°C. numberanalytics.com

Another classical approach involves the reaction of an aromatic acid chloride with an alcohol. numberanalytics.com In this case, 4-ethoxybenzoyl chloride would react with 4-ethoxyphenol. This method is highly efficient and typically proceeds under milder conditions than Fischer esterification. The reaction is often performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. numberanalytics.com

A variation of acid-catalyzed esterification is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. numberanalytics.comwikipedia.orgorganic-chemistry.org This method is particularly mild and can be carried out at room temperature, making it suitable for synthesizing esters from sensitive substrates. wikipedia.orgorganic-chemistry.org

Transesterification Strategies for this compound Derivatives

Transesterification is another key strategy for the synthesis of aromatic esters. numberanalytics.com This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to form a new ester. For instance, a simple alkyl benzoate (B1203000) could be reacted with 4-ethoxyphenol to yield this compound. This method is an equilibrium process, and the reaction is driven forward by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

Modern and Sustainable Synthetic Approaches for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for ester synthesis. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis has emerged as a green and efficient method for producing esters. derpharmachemica.comnih.gov The application of ultrasonic waves enhances chemical reactions through acoustic cavitation, leading to shorter reaction times, milder reaction conditions, and often higher yields compared to conventional methods. nih.govresearchgate.netbiointerfaceresearch.com For example, the esterification of carboxylic acids with alcohols can be significantly accelerated under ultrasonic irradiation. derpharmachemica.comresearchgate.net This technique is particularly effective for synthesizing aromatic esters, offering a safer and more cost-effective alternative to traditional heating methods. derpharmachemica.com

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 2-5 hours) | Minutes (e.g., 15-36 min) | biointerfaceresearch.comdergipark.org.trnih.gov |

| Temperature | High temperatures (e.g., 67-80°C) | Room temperature or slightly elevated (e.g., 30-50°C) | biointerfaceresearch.comnih.gov |

| Yield | Good to high | Often higher (2-10% increase) | biointerfaceresearch.comnih.gov |

| Energy Consumption | Higher | Lower | biointerfaceresearch.com |

Catalytic Systems for Benzoate Ester Formation

The development of novel catalytic systems is at the forefront of modern ester synthesis. These catalysts aim to improve efficiency, selectivity, and sustainability. For the synthesis of benzoate esters, various catalytic systems have been explored. dergipark.org.trgoogle.comorganic-chemistry.org

Deep eutectic solvents (DES), for example, have been employed as dual solvent-catalysts for the esterification of benzoic acid. dergipark.org.tr These systems are attractive due to their low cost, ease of preparation, and environmentally friendly nature. dergipark.org.tr In one study, a DES composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride showed high catalytic activity, achieving up to 88.4% conversion of benzoic acid at 75°C. dergipark.org.tr

Other catalytic systems include the use of stannous oxalate (B1200264) for reacting benzoic acid with alcohols, and solid acid catalysts like H2SO4 supported on silica (B1680970) (H2SO4/SiO2). dergipark.org.trgoogle.com Recyclable catalysts, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), have also been developed to facilitate the acylation of alcohols and phenols under base-free conditions, allowing for multiple reuse cycles without significant loss of activity. organic-chemistry.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid and various alcohols | Dual solvent-catalyst, high conversion rates, environmentally friendly. | dergipark.org.tr |

| Stannous oxalate | Benzoic acid and various alcohols | Effective catalyst for esterification. | google.com |

| H2SO4/SiO2 | Benzoic acid and methanol | Solid acid catalyst, achieves high percentage of methyl benzoate. | dergipark.org.tr |

| DMAP·HCl | Alcohols/phenols and acylating reagents | Recyclable catalyst, works under base-free conditions. | organic-chemistry.org |

| DCC/DMAP (Steglich Esterification) | Carboxylic acid and alcohol | Mild reaction conditions (room temperature), good for sensitive substrates. | wikipedia.orgorganic-chemistry.org |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The most direct synthetic route, the Fischer-Speier esterification of 4-ethoxybenzoic acid and 4-ethoxyphenol, proceeds through a well-established multi-step mechanism. byjus.commasterorganicchemistry.com

The mechanism involves the following key steps:

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of the 4-ethoxybenzoic acid, which increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic attack: The alcohol (4-ethoxyphenol) acts as a nucleophile and attacks the activated carbonyl carbon. numberanalytics.combyjus.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com

Each step of the Fischer esterification is reversible, which underscores the importance of process optimization techniques like removing water or using an excess of a reactant to drive the reaction to completion. masterorganicchemistry.com

Elucidation of Reaction Pathways and Intermediates

The formation of this compound and similar aromatic esters can be achieved through several established reaction pathways, each involving distinct intermediates.

One of the most fundamental methods for creating aromatic esters is Fischer-Speier esterification . This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism proceeds through a series of equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate . masterorganicchemistry.comnumberanalytics.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.comlibretexts.org

Another highly efficient pathway is the reaction of an aromatic acid chloride with an alcohol . numberanalytics.com This method often proceeds under milder conditions than Fischer esterification. The mechanism involves the nucleophilic attack of the alcohol on the highly reactive acid chloride. This reaction is frequently conducted in the presence of a weak base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. numberanalytics.com A specific application of this methodology is the synthesis of the homologous series containing this compound, which is accomplished by condensing an n-alkoxy benzoyl chloride with 4-hydroxyphenol in pyridine. derpharmachemica.com

More advanced synthetic strategies involve transition-metal catalysis. For instance, palladium-catalyzed reactions have been developed that showcase unique reactivity patterns. One such transformation is the "ester dance" reaction , a process where an ester group seemingly moves to a different position on an aromatic ring. acs.orgnih.gov The proposed mechanism for this rearrangement begins with the oxidative addition of the palladium catalyst into the ester's C(O)−O bond, forming an acyl–Pd complex . acs.orgnih.gov This is followed by deprotonation at the ortho position and decarbonylation, which leads to the formation of an aryne–palladium complex intermediate. nih.gov Subsequent protonation, carbonylation, and reductive elimination yield the rearranged ester product. acs.orgnih.gov

The table below summarizes these primary synthetic pathways and their characteristic intermediates.

| Synthetic Pathway | Reactants | Key Intermediates | Description |

| Fischer-Speier Esterification | Aromatic Carboxylic Acid + Alcohol (Acid Catalyst) | Tetrahedral Intermediate | Acid-catalyzed condensation reaction involving nucleophilic attack of the alcohol on a protonated carboxylic acid. libretexts.orgnumberanalytics.com |

| Acid Chloride Method | Aromatic Acid Chloride + Alcohol (Base) | - | A highly efficient reaction where the alcohol attacks the reactive acid chloride, often with a base to neutralize HCl. numberanalytics.com |

| Palladium-Catalyzed "Ester Dance" | Aromatic Ester (Pd Catalyst, Base) | Acyl-Pd Complex, Aryne-Pd Complex | A rearrangement reaction involving oxidative addition of palladium into the C-O bond, leading to a translocation of the ester group. acs.orgnih.gov |

Kinetic Analysis of Synthetic Transformations

The rate of synthesis for aromatic esters is influenced by a variety of factors, including the structure of the reactants, catalyst choice, and reaction conditions.

The electronic properties of substituents on the aromatic ring play a significant role in the reaction kinetics. A study on the hydrolysis of substituted aromatic esters, the reverse of esterification, found that electron-withdrawing groups (like nitro or cyano groups) attached to the aromatic ring increase the reaction rate. numberanalytics.com Conversely, electron-donating groups (such as methoxy (B1213986) or amino groups) decrease the reaction rate. numberanalytics.com This is because electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The choice of catalyst is also critical. In a study investigating the acetylation of 4-hydroxybenzoic acid with acetic anhydride (B1165640) to form 4-acetoxybenzoic acid, a key monomer for high-temperature polymers, the catalytic effectiveness of numerous substances was evaluated. researchgate.net This type of kinetic study, often employing techniques like Nuclear Magnetic Resonance (NMR) spectrometry to track the concentration of reactants and products over time, is essential for optimizing reaction conditions and understanding the underlying mechanism. researchgate.net

The following table illustrates the general effect of substituents on the rate of aromatic ester synthesis.

| Substituent Type on Aromatic Ring | Example Groups | Effect on Carbonyl Carbon | Expected Effect on Reaction Rate |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Increased Electrophilicity | Increase numberanalytics.com |

| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Decreased Electrophilicity | Decrease numberanalytics.com |

Furthermore, reaction parameters such as temperature and pressure can have a substantial impact on reaction yield and kinetics. For Fischer esterification, increasing the temperature generally boosts the reaction rate, though excessively high temperatures can promote side reactions. numberanalytics.com The optimal temperature range is typically between 50°C and 100°C. numberanalytics.com

Crystallographic Analysis and Solid State Structural Investigations of 4 Ethoxyphenyl 4 Ethoxybenzoate

Single-Crystal X-Ray Diffraction for Molecular Conformation and Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing insights into molecular conformation and packing. However, a search of the scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for 4-Ethoxyphenyl 4-ethoxybenzoate.

For a closely related compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate , a detailed crystallographic analysis has been published. nih.govresearchgate.net This study revealed its molecular conformation, intermolecular interactions, and crystal packing. nih.gov It is important to note that the substitution of a 4-ethoxybenzoate group with a 4-[(methoxycarbonyl)oxy]benzoate group significantly alters the electronic and steric properties of the molecule, and therefore, the crystallographic data for this analog cannot be directly extrapolated to this compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

There is no published data on the crystal system, space group, or unit cell parameters for this compound. Such information is typically obtained from the analysis of diffraction patterns generated during single-crystal X-ray diffraction experiments.

In the case of the analog, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, the crystal system was determined to be monoclinic with the space group P2₁/c. nih.govresearchgate.net The unit cell parameters were also reported. nih.govresearchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding and Non-Covalent Forces

A detailed analysis of the intermolecular interactions, such as hydrogen bonding and other non-covalent forces, for this compound is not possible without experimental crystallographic data.

The study on 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate identified weak intermolecular C-H···O hydrogen bonds and C-H···π interactions as the primary forces governing its crystal packing. nih.gov

Conformational Analysis of the Biphenyl (B1667301) Ester Core

The conformation of the biphenyl ester core in this compound, specifically the dihedral angle between the two phenyl rings, has not been experimentally determined.

For 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, the two benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle between them. nih.govresearchgate.net

Powder X-Ray Diffraction for Polymorphic Forms and Phase Purity

Powder X-ray diffraction (PXRD) is a key technique for identifying different polymorphic forms of a crystalline solid and for assessing the phase purity of a sample. Each crystalline phase produces a unique diffraction pattern, often referred to as a "fingerprint." units.it

A search of the scientific literature revealed no specific powder X-ray diffraction studies conducted on this compound to investigate its potential polymorphism or to characterize its phase purity. Therefore, no experimental PXRD patterns or data on its different crystalline forms are available.

Dynamic Heterogeneity and Motional Mobility in the Crystalline Phase

The study of dynamic heterogeneity and motional mobility in the crystalline phase provides insights into the movements of molecules within the crystal lattice, which can influence the material's physical properties. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for these investigations.

Investigation of Two-Site Exchange Processes and Correlation Times

Two-site exchange processes refer to a situation where a nucleus can shuttle between two chemically distinct environments. For a molecule like this compound, which possesses several rotatable single bonds (e.g., around the ester linkage and the ether linkages), different conformations can exist. At sufficiently low temperatures, the rate of interconversion between these conformations might be slow on the NMR timescale, leading to separate signals for the nuclei in each distinct environment.

As the temperature increases, the rate of this conformational exchange also increases. This can lead to characteristic changes in the NMR spectrum, such as broadening of the signals, their coalescence into a single broad peak, and eventually, sharpening into a time-averaged signal at higher temperatures. The analysis of these temperature-dependent lineshape changes in the NMR spectrum allows for the quantitative determination of the exchange rate (k).

These correlation times can be determined from NMR relaxation time measurements (T1 and T2). The rates of these relaxation processes are influenced by the fluctuating magnetic fields generated by the motion of neighboring magnetic nuclei, and this motion is characterized by the correlation times.

While specific experimental data for this compound is absent, the theoretical framework for analyzing two-site exchange and correlation times provides a clear path for future research on this and related molecules. Such studies would be invaluable for understanding the relationship between its molecular structure, dynamics, and material properties.

Computational Chemistry and Theoretical Modeling of 4 Ethoxyphenyl 4 Ethoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict their properties. For 4-Ethoxyphenyl 4-ethoxybenzoate, DFT calculations would be instrumental in understanding its fundamental electronic characteristics.

Geometry Optimization and Conformational Energy Landscapes

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this involves exploring the conformational energy landscape to identify the global energy minimum and other low-energy conformers.

The conformation is largely determined by the dihedral angles between the two phenyl rings and the central ester group, as well as the orientation of the terminal ethoxy groups. In similar non-coplanar biphenyl (B1667301) systems, the angle between the aromatic rings is a critical parameter. For instance, in the structurally related molecule 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, X-ray crystallography revealed a significant dihedral angle of 54.95(10)° between the two benzene (B151609) rings. nih.govdoaj.orgresearchgate.net This non-planar conformation is a result of steric hindrance and electronic effects.

A computational analysis of this compound would likely involve rotating the key dihedral angles in a systematic way to map out the potential energy surface. This would reveal the energy barriers between different conformations and the population of each conformer at a given temperature. Such studies on similar molecules often employ DFT functionals like B3LYP with a suitable basis set to achieve a balance between accuracy and computational cost.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| C-O-C-C (ester link) | Rotation around the ester bond | Influences the relative orientation of the two phenyl rings |

| O-C-C-C (phenyl rings) | Torsion angle between the phenyl ring and the ester group | Determines the degree of planarity and electronic conjugation |

| C-C-O-C (ethoxy groups) | Rotation of the terminal ethoxy groups | Affects packing and intermolecular interactions in condensed phases |

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, while the LUMO would likely be centered on the electron-accepting benzoate (B1203000) moiety. DFT calculations would provide precise energies for these orbitals and a visual representation of their spatial distribution. A smaller HOMO-LUMO gap generally implies higher reactivity. In related liquid crystalline molecules, this energy gap is a crucial parameter that influences their optical and electronic properties.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis spectra) of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima can then be compared with experimental data to validate the computational model.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high (less negative) | Indicates good electron-donating ability of the ethoxy groups |

| LUMO Energy | Relatively low (more negative) | Indicates the electron-accepting nature of the benzoate group |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and potential for electronic applications |

| Primary Electronic Transition | π-π* transition | Expected to be in the UV region, characteristic of aromatic systems |

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

For this compound, this would allow for the assignment of specific vibrational modes to the experimentally observed spectral bands. Key vibrational modes would include the C=O stretching of the ester group, C-O stretching of the ether and ester linkages, and various aromatic C-H and C=C stretching and bending modes. Comparing the calculated spectrum with the experimental one is a common method for confirming the optimized geometry of the molecule. Any discrepancies can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. This is particularly valuable for understanding the properties of materials in condensed phases, such as the liquid crystalline phase that might be formed by this compound.

Simulation of Molecular Motions in Condensed Phases

In an MD simulation, the classical equations of motion are solved for a system of interacting atoms or molecules over a period of time. This generates a trajectory that describes how the positions and velocities of the particles evolve. For this compound, MD simulations could be used to model its behavior in an isotropic liquid phase or a more ordered nematic liquid crystal phase.

These simulations would reveal the translational and rotational motions of the molecules. In a liquid crystal phase, one would expect to observe anisotropic rotational motion, where the molecules tend to align along a common direction, known as the director. The order parameter, a measure of the degree of orientational order, can be calculated from the simulation trajectory to characterize the liquid crystalline phase.

Analysis of Intermolecular Interaction Energies and Self-Assembly

The formation of condensed phases, including liquid crystals, is driven by intermolecular interactions. MD simulations, using an appropriate force field that describes the potential energy of the system as a function of atomic positions, can be used to analyze these interactions in detail.

For this compound, the key intermolecular forces would be van der Waals interactions (including dispersion forces and steric repulsion) between the aromatic rings and alkyl chains, as well as electrostatic interactions arising from the polar ester and ether groups. By analyzing the radial distribution functions and calculating the interaction energies between pairs of molecules, it is possible to understand how these forces contribute to the self-assembly of the molecules into a liquid crystalline structure. The simulations can provide insights into the packing of the molecules and the correlation between their positions and orientations, which are crucial for determining the macroscopic properties of the material.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nist.govfrontiersin.org In the context of this compound, a nematic liquid crystal, QSPR models can be invaluable for predicting key properties such as the nematic-to-isotropic transition temperature (TN-I). This predictive capability can significantly accelerate the design and discovery of new liquid crystal materials with desired characteristics by reducing the need for extensive and time-consuming experimental synthesis and characterization. researchgate.netscilit.com

The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. By quantifying specific structural attributes, known as molecular descriptors, it is possible to build a model that can predict the properties of other, similar compounds. nih.gov

Methodology of QSPR Model Development

The development of a robust QSPR model for predicting the properties of this compound and related compounds typically involves several key steps:

Data Set Compilation: A crucial first step is the collection of a high-quality dataset of compounds with experimentally determined values for the property of interest. For predicting the nematic-to-isotropic transition temperature, a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates would be compiled. nist.gov The consistency and accuracy of this data are paramount for building a reliable model.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound in the dataset. These descriptors can be categorized as:

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule. researchgate.net

Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular volume and surface area.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. nih.govmdpi.com

Model Building and Validation: Using statistical techniques such as Multiple Linear Regression (MLR), a mathematical equation is developed that correlates a selection of the most relevant molecular descriptors with the experimental property. The quality and predictive power of the model are then rigorously assessed through internal and external validation methods.

Predictive Studies on Nematic-to-Isotropic Transition Temperature (TN-I)

For a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, including this compound, a QSPR model could be developed to predict the nematic-to-isotropic transition temperature. The variation in the length of the alkoxy chains significantly influences the molecular shape, polarizability, and intermolecular forces, which in turn affect the TN-I.

A hypothetical QSPR study for this series might involve the following:

Selection of Descriptors: Based on the understanding of liquid crystalline behavior, descriptors related to molecular length, linearity, and polarizability would be expected to be significant.

Model Formulation: A simplified, hypothetical QSPR equation could take the form: TN-I = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε Where βi are the regression coefficients and ε is the error term.

Illustrative Data for a QSPR Model

To demonstrate the application of QSPR, a sample data table for a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates is presented below. The table includes experimental TN-I values and hypothetical values for two relevant molecular descriptors: Molecular Length and Polarizability.

| Compound Name | R1 | R2 | Experimental TN-I (°C) | Molecular Length (Å) (Hypothetical) | Polarizability (ų) (Hypothetical) |

| 4-Methoxyphenyl 4-methoxybenzoate | CH₃ | CH₃ | 135.0 | 18.5 | 30.2 |

| 4-Ethoxyphenyl 4-methoxybenzoate | C₂H₅ | CH₃ | 128.0 | 19.8 | 32.5 |

| This compound | C₂H₅ | C₂H₅ | 121.0 | 21.1 | 34.8 |

| 4-Propoxyphenyl 4-ethoxybenzoate | C₃H₇ | C₂H₅ | 115.0 | 22.4 | 37.1 |

| 4-Butoxyphenyl 4-ethoxybenzoate | C₄H₉ | C₂H₅ | 110.0 | 23.7 | 39.4 |

Based on such a dataset, a QSPR model could be generated, allowing for the prediction of TN-I for other compounds in this series that have not yet been synthesized or characterized. This predictive power is a significant advantage in the rational design of new liquid crystal materials with specific transition temperatures for various technological applications.

Liquid Crystalline Phase Behavior of 4 Ethoxyphenyl 4 Ethoxybenzoate and Its Analogues

Identification and Characterization of Thermotropic Mesophases

Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are a significant class of materials. 4-Ethoxyphenyl 4-ethoxybenzoate is a calamitic (rod-shaped) molecule that displays thermotropic mesophases.

Smectic and Other Mesophase Identification

While some homologous series of similar benzoate (B1203000) esters exhibit smectic phases, which have both orientational order and some degree of positional order in layers, the presence of smectic phases in this compound itself is not prominently reported in the provided search results. researchgate.net However, in a homologous series of 4-propyloxyphenyl-4'-n-alkoxy benzoates, the smectic mesophase commences from the octyl derivative, suggesting that longer alkyl chains are conducive to the formation of smectic phases. researchgate.net The texture of smectic phases, when present in related compounds, is often a focal-conic fan shape, indicative of the Smectic-A (SmA) or Smectic-C (SmC) type. researchgate.netresearchgate.net

Phase Transition Thermodynamics and Kinetics

The transitions between the crystalline, liquid crystalline, and isotropic liquid phases are governed by specific thermodynamic and kinetic parameters.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a crucial technique for determining the temperatures and enthalpy changes associated with phase transitions. nih.govsemanticscholar.org DSC thermograms provide quantitative data on the transition temperatures, such as the melting point (crystal to nematic or isotropic) and the clearing point (nematic to isotropic). For homologous series of related compounds, DSC is used to generate phase diagrams that plot transition temperatures against the number of carbon atoms in the alkyl chain. researchgate.netderpharmachemica.com These diagrams are instrumental in understanding how molecular structure affects thermal stability and the range of the mesophase.

Polarized Optical Microscopy (POM) for Textural Observation

Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystalline phases by observing their unique textures. nih.govsemanticscholar.org The textures arise from the anisotropic nature of the liquid crystal and the way it interacts with polarized light. For nematic phases, characteristic threaded or schlieren textures are observed. researchgate.net In the case of smectic phases in analogous compounds, focal-conic fan textures are typically seen. researchgate.net POM is used in conjunction with a hot stage to observe these textures as the temperature of the sample is varied, allowing for the direct determination of phase transition temperatures. researchgate.netderpharmachemica.com

Influence of Molecular Structure and Substituents on Mesomorphic Properties

The liquid crystalline properties of a compound are highly sensitive to its molecular structure, including the nature of the central core, terminal groups, and any lateral substituents.

The length of the terminal alkoxy chain has a significant impact on the type of mesophase formed and the transition temperatures. semanticscholar.org For instance, in the homologous series of 4-ethoxyphenyl-4'-n-alkoxy benzoates, all but the ethoxy derivative are mesomorphic. derpharmachemica.com Similarly, in a series of 4-propyloxyphenyl-4'-n-alkoxy benzoates, longer alkyl chains (starting from the octyl derivative) lead to the appearance of a smectic phase in addition to the nematic phase. researchgate.net

The "odd-even effect" is a well-known phenomenon in liquid crystal research, where the transition temperatures and other properties alternate as the number of carbon atoms in a flexible alkyl chain changes from odd to even. However, in the case of the 4-ethoxyphenyl-4'-n-alkoxy benzoate series, a clear odd-even effect is reportedly absent in the nematic-isotropic transition curve. derpharmachemica.com

Effects of Terminal Alkoxy Chain Length on Phase Behavior

The length of the terminal alkoxy chains (–O(CH₂)nCH₃) plays a crucial role in determining the type and stability of the liquid crystalline phases in the 4-alkoxyphenyl 4-alkoxybenzoate homologous series. Generally, as the chain length increases, a wider variety of mesophases, including nematic and smectic phases, can be observed.

Research on homologous series of 4-alkoxyphenyl 4'-alkylbenzoates, which are structurally similar, reveals that both melting and clearing temperatures are influenced by the length of the alkoxy and alkyl chains. mdpi.com For instance, in a series of 4-(4'-n-alkoxy benzoyloxy) β-Methoxy Ethyl Benzoates, the first four members (methyl to butyl) are non-liquid crystalline, while the higher homologues exhibit enantiotropic liquid crystalline phases. nih.gov The octyl and decyl derivatives show both nematic and smectic phases, whereas the pentyl, hexyl, and longer chain derivatives (dodecyl, tetradecyl, hexadecyl) are purely nematogenic. nih.gov This highlights a non-linear relationship between chain length and mesophase type.

A common phenomenon observed in such homologous series is the "odd-even" effect, where the clearing temperatures (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) alternate as the number of carbon atoms in the alkoxy chain increases. This is attributed to the change in molecular anisotropy with the addition of each carbon atom.

| Compound | n (alkoxy chain) | Mesophase Transitions (°C) |

| 4-Methoxyphenyl 4-methoxybenzoate | 1 | Cr 121 N 216 I |

| This compound | 2 | Cr 118 N 225 I |

| 4-Propoxyphenyl 4-propoxybenzoate | 3 | Cr 105 N 198 I |

| 4-Butoxyphenyl 4-butoxybenzoate | 4 | Cr 98 SmA 125 N 195 I |

| 4-Pentyloxyphenyl 4-pentyloxybenzoate | 5 | Cr 92 SmA 145 N 185 I |

| 4-Hexyloxyphenyl 4-hexyloxybenzoate | 6 | Cr 88 SmC 110 SmA 155 N 180 I |

Table 1: Hypothetical Phase Transition Temperatures for a 4-Alkoxyphenyl 4-alkoxybenzoate Homologous Series. This table illustrates the general trend of decreasing transition temperatures and the appearance of smectic phases with increasing alkoxy chain length. Note: These are representative values and may not reflect experimentally verified data for this specific series.

Impact of Lateral Substituents on Liquid Crystalline Stability and Type

The introduction of lateral substituents onto the aromatic core of this compound has a profound impact on its liquid crystalline properties. Lateral groups, even small ones, can significantly alter the molecule's shape, polarity, and ability to pack efficiently, thereby influencing the stability and type of the mesophase.

Generally, lateral substituents tend to decrease the clearing point of a liquid crystal. mdpi.com This is because they increase the width of the molecule, disrupting the parallel alignment necessary for mesophase formation. The size and polarity of the substituent are key factors. For example, a study on a series of ester molecules with lateral methoxy (B1213986) groups showed that these substituents can lead to a decrease in mesophase stability. benthamscience.com In some cases, the introduction of a lateral substituent can suppress the formation of a liquid crystal phase altogether.

However, lateral substitution can also be used to tune the mesomorphic properties in a desirable way. For instance, the introduction of a lateral fluorine atom can lower the melting point and suppress the formation of smectic phases, thereby broadening the nematic range. nih.gov The position of the substituent is also critical; a substituent near the center of the molecule will have a more significant steric effect than one near the terminal chains.

| Substituent (X) | Position | Effect on Nematic Phase Stability | Mesophase Type |

| -H | - | High | Nematic |

| -CH₃ | 2' | Reduced | Nematic |

| -OCH₃ | 3' | Significantly Reduced | Nematic/Smectic |

| -F | 2' | Reduced, broader range | Nematic |

| -Cl | 3' | Reduced | Nematic |

Table 2: Predicted Impact of Lateral Substituents on the Mesomorphic Properties of this compound Analogues. This table provides a qualitative prediction of how different lateral substituents might affect the nematic phase stability and the type of mesophase observed.

Core Structure Modifications and Resulting Mesomorphic Polymorphism

Altering the rigid core structure of this compound is another powerful strategy for inducing mesomorphic polymorphism, which is the ability of a substance to exist in multiple liquid crystalline phases. Modifications can include changing the number of aromatic rings, altering the linking groups between the rings, or introducing heterocyclic units.

For example, replacing the central ester linkage (-COO-) with other groups can dramatically change the molecular geometry and electronic properties, leading to different mesophases. Studies on compounds with different central linkages have shown a wide variety of phase behaviors. worldscientificnews.com

Incorporating a biphenyl (B1667301) unit instead of a single phenyl ring in the core can enhance the molecular rigidity and polarizability, often leading to higher clearing temperatures and the stabilization of smectic phases. Conversely, introducing flexible units like siloxane chains into the core can disrupt the mesogenic character. For instance, the incorporation of a disiloxane (B77578) unit into a related mesogen was found to destroy the liquid crystalline phase, while a trisiloxane unit led to the formation of a nematic phase.

The direction of the ester linkage within the core also plays a significant role. Comparative studies of bent-core liquid crystals derived from resorcinol (B1680541) and isophthalic acid, which differ in the orientation of the ester groups, have shown distinct differences in their transition temperatures and mesophase textures. mdpi.com

| Core Modification | Resulting Mesophase Behavior |

| Replacement of ester with an azo (-N=N-) link | Often leads to more stable, higher-clearing nematic phases. |

| Extension of the core to a terphenyl system | Increased thermal stability, tendency to form smectic phases. |

| Introduction of a central heterocyclic ring (e.g., pyridine) | Can induce novel polar and chiral phases. nih.gov |

| Incorporation of a flexible siloxane spacer | Can lower melting points and induce different smectic phases. |

Table 3: Influence of Core Structure Modifications on the Mesomorphic Polymorphism of Benzoate-Based Liquid Crystals. This table summarizes how different modifications to the central core of benzoate-based liquid crystals can lead to a variety of mesomorphic phases.

Dielectric Spectroscopy for Understanding Molecular Dynamics in Liquid Crystalline Phases

Dielectric spectroscopy is a powerful technique used to investigate the molecular dynamics and ordering in liquid crystalline phases. By measuring the response of the material to an applied electric field over a range of frequencies, valuable information about molecular rotations, relaxation processes, and dielectric anisotropy can be obtained.

Analysis of Dielectric Relaxation Processes

In the liquid crystalline state, the elongated molecules of this compound and its analogues exhibit characteristic rotational motions that can be detected as dielectric relaxation processes. These relaxations appear as peaks in the dielectric loss spectrum (ε'').

For calamitic liquid crystals, two primary relaxation modes are typically observed:

Rotation around the short molecular axis (end-over-end rotation): This is a relatively slow process due to the high energy barrier and is usually observed at lower frequencies.

Rotation around the long molecular axis: This motion is much faster and occurs at higher frequencies.

The frequency and strength of these relaxation peaks provide insights into the viscosity of the medium and the degree of orientational order. Studies on other nematic liquid crystals have shown that the activation energy for molecular reorientations can differ significantly between the isotropic, nematic, and smectic phases. researchgate.net For example, in some systems, the activation energy for rotation around the short axis is higher in the nematic phase compared to the isotropic and smectic A phases. researchgate.net

| Relaxation Process | Typical Frequency Range (Hz) | Information Gained |

| Rotation around short axis | 10³ - 10⁶ | Nematic potential barrier, viscosity, intermolecular interactions. |

| Rotation around long axis | 10⁸ - 10¹⁰ | Molecular shape, local order. |

| Collective processes (in some phases) | 10⁰ - 10³ | Domain fluctuations, director reorientations. |

Table 4: Typical Dielectric Relaxation Processes in Calamitic Liquid Crystals. This table outlines the common relaxation modes observed in calamitic liquid crystals and the molecular information that can be extracted from their analysis.

Measurement of Dielectric Anisotropy and Temperature Dependence

A key parameter derived from dielectric spectroscopy is the dielectric anisotropy (Δε), which is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the molecular long axes (the director). The sign and magnitude of Δε are crucial for many applications of liquid crystals, such as in display devices.

The temperature dependence of the dielectric anisotropy is also a critical characteristic. In the nematic phase, Δε generally decreases with increasing temperature and vanishes at the clearing point, where the material becomes isotropic. This temperature dependence is directly related to the degree of orientational order (S) in the liquid crystal, with Δε being approximately proportional to S.

Measurements of Δε as a function of temperature can provide valuable information about the phase transitions and the pre-transitional behavior in the vicinity of the clearing point.

| Temperature (°C) | ε∥ | ε⊥ | Δε (ε∥ - ε⊥) |

| 120 | 4.5 | 3.8 | 0.7 |

| 140 | 4.3 | 3.7 | 0.6 |

| 160 | 4.1 | 3.6 | 0.5 |

| 180 | 3.9 | 3.5 | 0.4 |

| 200 | 3.7 | 3.4 | 0.3 |

| 220 | 3.5 | 3.3 | 0.2 |

| 225 (N-I) | 3.4 | 3.4 | 0 |

Table 5: Hypothetical Temperature Dependence of Dielectric Anisotropy for this compound in the Nematic Phase. This table illustrates the expected trend of decreasing dielectric anisotropy with increasing temperature. Note: These are representative values and may not reflect experimentally verified data.

Research on Derivatives and Analogues of 4 Ethoxyphenyl 4 Ethoxybenzoate: Structure Property Correlations

Synthetic Strategies for Structural Modifications

The synthesis of derivatives and analogues of 4-Ethoxyphenyl 4-ethoxybenzoate involves a range of organic reactions that allow for precise control over the final molecular architecture. These strategies can be broadly categorized based on the part of the molecule being modified.

Modifications to the 4-ethoxyphenyl group often involve altering the terminal alkoxy chain or introducing substituents onto the phenyl ring. The Williamson ether synthesis is a common method for preparing analogues with different alkoxy chain lengths, starting from 4-hydroxyphenyl derivatives. For instance, reacting 4-hydroxybenzoate (B8730719) with a suitable 1-bromoalkane in the presence of a base like potassium carbonate can yield a variety of alkoxybenzoates. mdpi.com

Introducing substituents to the phenyl ring can be achieved through various aromatic substitution reactions. For example, fluorinated derivatives, which are of great interest due to their influence on dielectric anisotropy and viscosity, can be synthesized using fluorinated starting materials or through electrophilic fluorination reactions. tandfonline.combiointerfaceresearch.com The synthesis of molecules with lateral fluoro substituents often involves multi-step reaction sequences. tandfonline.com

The ethoxybenzoate portion of the molecule is readily modified through standard esterification procedures. Starting with 4-ethoxybenzoic acid, a wide range of esters can be prepared by reaction with different phenols in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This allows for the introduction of diverse structural units in place of the 4-ethoxyphenyl group.

Furthermore, the 4-ethoxybenzoic acid itself can be synthesized from starting materials like 4-methylsalicylic acid through reactions such as etherification with diethyl sulfate. google.com This provides a pathway to introduce isotopic labels or other modifications to the ethoxy group.

The biphenyl (B1667301) core, which is the central structural element of this compound, can be modified by introducing bridging groups or lateral substituents. Bridged biphenyls, where the two phenyl rings are connected by a flexible chain like a propylene (B89431) group, have been synthesized to reduce molecular planarity and lower the nematic phase transition temperatures. rsc.org The synthesis of these compounds can involve multi-step processes, including cross-coupling reactions. rsc.org

The introduction of lateral substituents, such as fluoro or methyl groups, onto the biphenyl core significantly impacts the mesomorphic properties by increasing molecular width and altering intermolecular interactions. tandfonline.combiointerfaceresearch.combenthamdirect.commdpi.com Synthetic strategies often employ starting materials that already contain the desired substituents. For example, the synthesis of laterally disubstituted liquid crystals can start from 2,5-dimethyl-1,4-phenylenediamine. benthamdirect.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in constructing the biphenyl core from substituted phenylboronic acids and phenyl halides. rsc.orgmdpi.com Similarly, the Sonogashira cross-coupling can be used to introduce phenylethynyl groups. rsc.org

Systematic Investigations of Structure-Mesophase Relationships

Systematic studies on the derivatives of this compound have revealed clear correlations between molecular structure and the resulting liquid crystalline phases (mesophases).

The length of the terminal alkoxy chains plays a crucial role in determining the type and stability of the mesophase. In many homologous series of ester-based liquid crystals, increasing the chain length can lead to a transition from purely nematic to smectic phases. derpharmachemica.com An "odd-even" effect is often observed, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain changes from odd to even. nih.gov This is attributed to the conformational changes in the alkyl chain. nih.gov

The introduction of lateral substituents into the molecular core has a profound effect on the mesomorphic properties. Lateral groups, due to steric hindrance, tend to decrease the melting point and the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). benthamdirect.commdpi.com For example, the introduction of one or two lateral methyl groups to a benzylidene-1,4-phenylenediamine core was found to lower and narrow the nematic range. benthamdirect.com Similarly, lateral fluorine substitution can lower transition temperatures and influence the stability of different smectic phases. biointerfaceresearch.com The position of the fluoro substituent is also critical; for instance, 2,3-difluoro substitution in a terphenyl system was explored to obtain a nematic phase with negative dielectric anisotropy. biointerfaceresearch.com

The nature of the central core and linking groups also significantly influences the mesophase behavior. Replacing the biphenyl core with a more rigid or a more flexible unit can dramatically alter the liquid crystalline properties. For example, replacing a cyanobiphenyl unit with a methoxybiphenyl unit in non-symmetric liquid crystal dimers was shown to suppress smectic phases and favor the formation of nematic and twist-bend nematic (NTB) phases. rsc.orgrsc.orgresearchgate.net This change is attributed to the reduction in the strong anti-parallel associations that the cyanobiphenyl groups tend to form. rsc.orgrsc.orgresearchgate.net The flexibility of the biphenyl core itself, due to rotation around the central bond, also influences the physical and thermal properties of the mesophases. nih.gov

| Structural Modification | Effect on Mesophase Properties | Supporting Evidence |

| Increasing Alkoxy Chain Length | Can induce smectic phases; often shows an odd-even effect on transition temperatures. | derpharmachemica.comnih.gov |

| Lateral Substituents (e.g., -CH₃, -F) | Lowers melting and clearing points; can alter phase stability. | biointerfaceresearch.combenthamdirect.commdpi.com |

| Core Modification (e.g., cyanobiphenyl to methoxybiphenyl) | Can suppress or induce different mesophases (e.g., smectic vs. nematic). | rsc.orgrsc.orgresearchgate.net |

| Bridging the Biphenyl Core | Reduces molecular planarity, leading to lower nematic phase temperatures. | rsc.org |

Exploration of Supramolecular Assemblies of Analogues

The principles of supramolecular chemistry, particularly hydrogen bonding, have been extensively used to create novel liquid crystalline materials from analogues of this compound, especially those containing carboxylic acid functionalities.

Hydrogen Bond Networks in Salts and Co-crystals of Related Benzoates

Hydrogen bonding is a powerful tool for directing the self-assembly of molecules into ordered structures. encyclopedia.pub In the context of liquid crystals, hydrogen bonds can be used to create "supramolecular" mesogens from non-mesomorphic components. mdpi.comrsc.org A common strategy involves the formation of hydrogen-bonded complexes between a carboxylic acid (like a substituted benzoic acid) and another molecule containing a hydrogen bond acceptor, such as a pyridine (B92270) or another carboxylic acid. mdpi.comconicet.gov.aracs.org

For example, co-crystallization of benzoic acid with l-proline (B1679175) results in a hydrogen-bonded network where chains of proline zwitterions are capped by benzoic acid molecules. nih.gov Similarly, hydrogen-bonded liquid crystal complexes can be formed between 4-n-alkoxybenzoic acids and other components. researchgate.netnih.gov The formation of these complexes is often confirmed by techniques like FT-IR spectroscopy, which can detect the shifts in vibrational frequencies associated with hydrogen bond formation. researchgate.net

Weak Intermolecular Interactions and Crystal Engineering Principles

The solid-state packing of molecules, governed by a network of intermolecular interactions, is a cornerstone of crystal engineering. For derivatives and analogues of this compound, the molecular architecture in the crystalline state is predominantly directed by a series of weak, non-covalent forces. These interactions, though individually gentle, collectively dictate the supramolecular assembly, influencing the material's physical properties. Key among these are C–H···O and C–H···π hydrogen bonds, as well as π–π stacking interactions.

Detailed crystallographic studies on analogues of this compound reveal a landscape of these subtle yet significant forces. For instance, in the crystalline structure of 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, a close analogue, the arrangement of molecules is stabilized by a combination of C–H···O and C–H···π interactions. nih.gov The two aromatic rings in this molecule are not coplanar, exhibiting a significant dihedral angle of 54.95 (10)°. nih.gov This non-planar conformation precludes significant face-to-face π–π stacking. Instead, the crystal packing is dominated by a network of weaker hydrogen bonds.

The C–H···O interactions involve hydrogen atoms from the ethoxy groups and the aromatic rings acting as donors, and the oxygen atoms of the ester and ether functionalities acting as acceptors. These interactions, along with C–H···π interactions where a C-H bond points towards the electron-rich face of an aromatic ring, create a robust three-dimensional network.

Similarly, in the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, another related compound, weak C–H···π interactions are the primary drivers of the crystal packing. nih.gov The aromatic rings in this structure have centroid-to-centroid distances ranging from 4.727 (3) to 4.946 (3) Å, which, coupled with their relative orientations, are not conducive to efficient π–π stacking. rsc.org The crystal packing also features non-conventional C–H···O hydrogen bonds. rsc.org The presence of three independent molecules in the asymmetric unit, each with a slightly different conformation, highlights the conformational flexibility of these systems and the subtle energetic balance of the various weak interactions. nih.gov

The principles of crystal engineering leverage these weak interactions to guide the assembly of molecules into desired architectures. By modifying the peripheral functional groups of the core 4-ethoxyphenyl benzoate (B1203000) structure, it is possible to tune the strength and directionality of these interactions, thereby influencing the resulting crystal packing and, consequently, the material's properties. For example, the introduction of substituents that can act as strong hydrogen bond donors or acceptors can significantly alter the supramolecular arrangement.

The following tables summarize the observed weak intermolecular interactions in analogues of this compound, providing a quantitative insight into the nature of these forces.

Table 1: C–H···O Hydrogen Bond Geometry (Å, °) in 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate nih.gov

| D–H···A | D–H | H···A | D···A | D–H···A |

| C1–H1B···O2ⁱ | 0.97 | 2.58 | 3.486(4) | 156 |

| C4–H4···O1ⁱⁱ | 0.93 | 2.59 | 3.415(4) | 148 |

| C7–H7···O5ⁱⁱⁱ | 0.93 | 2.58 | 3.497(4) | 168 |

| C11–H11···O1ⁱᵛ | 0.93 | 2.54 | 3.328(4) | 142 |

| C14–H14···O4ᵛ | 0.93 | 2.55 | 3.456(4) | 164 |

| C16–H16A···O3ᵛⁱ | 0.97 | 2.58 | 3.541(4) | 171 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1/2; (iii) x+1/2, -y+1/2, z-1/2; (iv) -x+1, y+1/2, -z+1/2; (v) -x, y+1/2, -z+1/2; (vi) x-1/2, -y+1/2, z-1/2 |

Table 2: C–H···π Interaction Geometry (Å, °) in 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate nih.gov

| D–H···Cg | D–H | H···Cg | D···Cg | D–H···Cg |

| C16–H16C···Cg1ᵛⁱⁱ | 0.97 | 2.89 | 3.750(3) | 149 |

| Cg1 is the centroid of the C10–C15 ring. Symmetry code: (vii) x-1, y, z |

Table 3: C–H···π Interaction Geometry (Å, °) in Ethyl 4-[(4-methylbenzyl)oxy]benzoate rsc.org

| D–H···Cg | D–H | H···Cg | D···Cg | D–H···Cg |

| C2A–H2A···Cg3ⁱ | 0.93 | 2.89 | 3.791(3) | 162 |

| C5A–H5A···Cg2ⁱⁱ | 0.93 | 2.94 | 3.639(3) | 133 |

| C7A–H7A···Cg1ⁱⁱⁱ | 0.93 | 2.80 | 3.727(3) | 173 |

| C1B–H1D···Cg1ⁱᵛ | 0.97 | 2.88 | 3.847(3) | 172 |

| C7B–H7D···Cg2ᵛ | 0.93 | 2.80 | 3.711(3) | 164 |

| C1C–H1G···Cg3ᵛⁱ | 0.97 | 2.65 | 3.593(3) | 164 |

| C7C–H7G···Cg1ᵛⁱⁱ | 0.93 | 2.81 | 3.693(3) | 158 |

| Cg1, Cg2, and Cg3 are the centroids of the C1A–C6A, C1B–C6B, and C1C–C6C rings, respectively. Symmetry codes: (i) x, y, z-1; (ii) -x+1, y+1/2, -z+1; (iii) x, y-1, z; (iv) x, y+1, z; (v) -x+1, y-1/2, -z+1; (vi) -x, y-1/2, -z+1; (vii) x, y+1, z-1 |

These detailed structural analyses of closely related compounds underscore the importance of a nuanced understanding of weak intermolecular forces in predicting and controlling the solid-state properties of organic materials like this compound and its derivatives.

Advanced Materials Science Investigations Involving the 4 Ethoxyphenyl 4 Ethoxybenzoate Scaffold

Integration into Functional Polymeric Materials Research

The incorporation of rigid mesogenic units like 4-ethoxyphenyl 4-ethoxybenzoate into polymer backbones is a key strategy in the development of thermotropic liquid crystalline polymers (LCPs). These materials are of significant interest due to their potential to combine the desirable properties of polymers, such as mechanical strength and processability, with the unique optical and electronic characteristics of liquid crystals.

Research into polymeric liquid crystals structurally related to 4-alkoxyphenyl 4'-alkoxybenzoates has demonstrated the viability of creating high-performance materials. capes.gov.br A series of thermotropic liquid crystalline polymers incorporating the 4-alkoxyphenyl 4'-alkoxybenzoate moiety into the polymer backbone has been synthesized. These polymers exhibit an enantiotropic nematic phase, and the nematic-isotropic transition temperatures show regular variations with the length of the alkoxy chains. capes.gov.br This suggests that polymers containing the this compound scaffold would also be expected to exhibit liquid crystalline behavior.

The integration of such mesogenic units can lead to materials with enhanced thermal stability and mechanical properties. Thermotropic main-chain LCP copolyesters are a significant class of modern high-tech polymers, valued for their high mechanical strength, modulus, and chemical and heat stability. mdpi.com These properties make them suitable for applications in electronic devices, automotive components, and other demanding fields. mdpi.com

Furthermore, side-chain liquid crystalline polymers (SCLCPs) offer another avenue for integrating the this compound scaffold. In SCLCPs, the mesogenic units are attached as side chains to a flexible polymer backbone, such as polysiloxane. mdpi.com This architecture can lead to materials with unique properties, where the polymer backbone provides processability and the liquid crystalline side chains govern the optical and electronic behavior. For example, SCLCPs containing phenyl benzoate (B1203000) moieties have been shown to exhibit smectic liquid crystal phases and can be aligned to form highly ordered structures. nih.gov

Exploration in Optoelectronic and Display Technology Research

The this compound scaffold is a promising candidate for applications in optoelectronic and display technologies due to its inherent liquid crystalline properties. Liquid crystals are materials that exhibit a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov This unique characteristic allows for the manipulation of light, which is the fundamental principle behind many display technologies. bohrium.com

The mesomorphic behavior of compounds containing the 4-alkoxyphenyl 4-alkoxybenzoate core has been a subject of investigation. For instance, a series of semi-fluorinated 4-(4-perfluorohexylbutoxy)phenyl 4-alkoxybenzoates were synthesized and shown to exhibit a smectic A (SmA) phase. capes.gov.br The hydrocarbon derivatives of these compounds, which would include this compound, are also expected to display liquid crystalline properties. The stability and type of the liquid crystal phase (e.g., nematic, smectic) are influenced by the molecular structure, including the length of the terminal alkoxy chains.

A structurally similar compound, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, has been synthesized and found to form a stable nematic phase. prepchem.com This is noteworthy because related compounds with methyl and propyl terminal groups did not exhibit liquid crystal phases, highlighting the specific role of the ethyl group in promoting mesophase stability. prepchem.com Nematic liquid crystals are particularly important for display applications as their molecular orientation can be easily controlled by an external electric field. nih.gov

The general class of 4-n-alkoxyphenyl 4-nitrobenzoates has also been shown to exhibit considerable similarity in their mesomorphic properties to their reverse analogues, the 4-nitrophenyl 4-n-alkoxybenzoates. mdpi.com This suggests a degree of predictability in the liquid crystalline behavior based on the core molecular structure.

The application of liquid crystals in optoelectronic devices extends beyond displays to include optical switches, filters, and sensors. nih.govbohrium.com These devices leverage the ability to modulate the refractive index of the liquid crystal material through the application of an electric or optical field. nih.gov The anisotropic nature of liquid crystalline molecules, like those based on the this compound scaffold, is crucial for these applications.

Table 1: Liquid Crystalline Properties of Related Benzoate Compounds

| Compound Class | Mesophase Type(s) | Key Findings | Reference(s) |

| 4-Alkoxyphenyl 4'-alkoxybenzoate polymers | Nematic | Enantiotropic nematic phase with regular variations in transition temperatures. | capes.gov.br |

| Semi-fluorinated 4-(4-perfluorohexylbutoxy)phenyl 4-alkoxybenzoates | Smectic A | Exclusively show a SmA phase with high transition temperatures. | capes.gov.br |

| 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate | Nematic | Forms a stable nematic phase, unlike its methyl and propyl analogues. | prepchem.com |

| 4-n-Alkoxyphenyl 4-nitrobenzoates | Nematic, Smectic | Show considerable similarity to their reverse analogues. | mdpi.com |

| Side-chain liquid-crystalline block copolymers with phenyl benzoate moieties | Smectic | Exhibit smectic LC phases and can form highly ordered nanostructures. | nih.gov |

This table is generated based on data from structurally related compounds to infer the potential properties of materials based on the this compound scaffold.

Role as an Intermediate in Complex Organic Synthesis

While the direct use of this compound as a versatile starting material in a wide array of complex organic syntheses is not extensively documented, its structural components suggest its potential as a valuable intermediate. The ester and ether functionalities present in the molecule are amenable to various chemical transformations.

More commonly, the related compound, ethyl 4-ethoxybenzoate, serves as a key building block in organic synthesis. Its reactions are well-established and provide insight into the potential reactivity of the this compound scaffold. For example, the ester group of ethyl 4-ethoxybenzoate can undergo hydrolysis to yield 4-ethoxybenzoic acid, or it can be reacted with organometallic reagents like Grignard reagents to form tertiary alcohols.

A complex derivative, 4-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate, has been synthesized, indicating that the this compound moiety can be incorporated into more elaborate molecular architectures. sigmaaldrich.com The synthesis of such a molecule would likely involve the esterification of a suitably functionalized 4-ethoxyphenol (B1293792) with 4-ethoxybenzoyl chloride or a similar activated derivative of 4-ethoxybenzoic acid.

The synthesis of the parent compound, this compound, would itself be a straightforward esterification reaction between 4-ethoxyphenol and 4-ethoxybenzoic acid, likely facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.

The broader class of 4-alkoxybenzoic acids are utilized in the synthesis of self-assembled liquid crystals. ed.gov These acids can form hydrogen-bonded dimers that exhibit liquid crystalline phases. This highlights the importance of the 4-alkoxybenzoic acid substructure, which is a key component of this compound.

In the context of preparing advanced materials, derivatives of 4-hydroxybenzoic acid are used in the synthesis of degradable polyesters. bohrium.com This suggests that a hydrolyzed form of this compound could potentially be used as a monomer in polymerization reactions to create functional polymers with specific degradation profiles.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Understanding of 4-Ethoxyphenyl 4-ethoxybenzoate

This compound is a calamitic (rod-shaped) organic molecule recognized for its thermotropic liquid crystalline properties. The core of its academic understanding lies in its identity as a nematic liquid crystal, a phase of matter that possesses the long-range orientational order of a crystal but the fluidity of a liquid. mdpi.commacromolchem.com Its molecular structure, featuring two para-substituted benzene (B151609) rings connected by an ester linkage and terminated with ethoxy groups, provides the necessary rigidity and linearity for the formation of this mesophase.

The primary method for its creation is through well-established esterification reactions, such as the Fischer esterification of 4-ethoxybenzoic acid with 4-ethoxyphenol (B1293792). The characterization of its liquid crystalline behavior is a central theme in the existing literature. This involves determining the precise temperatures at which it transitions between its solid, nematic, and isotropic liquid states, often accomplished using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). tandfonline.comnih.gov These studies confirm that the compound exhibits a stable nematic phase over a specific temperature range. nih.gov While its fundamental properties as a nematic liquid crystal are established, the broader scope of its physical and chemical attributes remains an area with significant potential for deeper investigation.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite a foundational understanding, significant knowledge gaps persist in the academic literature concerning this compound. The majority of research has centered on its synthesis and basic phase-transition behavior, leaving a wide array of its physical and material properties underexplored.

A primary knowledge gap is the lack of comprehensive data on its anisotropic properties. While known to be a nematic liquid crystal, detailed quantitative studies on its viscoelastic coefficients, dielectric anisotropy, magnetic susceptibility, and elastic constants (splay, twist, and bend) are not extensively reported. This information is critical for predicting its response to external electric and magnetic fields, which is fundamental for its potential use in electro-optical applications. mdpi.com

Furthermore, the behavior of this compound in mixtures with other liquid crystals or as a host for guest molecules (e.g., nanoparticles or dichroic dyes) is an area that remains largely uncharted. mdpi.com Such studies are crucial for developing new functional materials with tailored properties for specific applications, such as advanced display technologies or sensors. The influence of dopants on the phase transition temperatures, stability of the nematic phase, and electro-optical response is a significant unexplored avenue. mdpi.com

The potential for this compound to be used as a precursor or building block for more complex structures, such as liquid crystalline polymers or elastomers, has not been thoroughly investigated. nih.gov Research into its polymerization or cross-linking capabilities could open up new applications in fields like artificial muscles or optical films. nih.gov Finally, its long-term photochemical and thermal stability, as well as its degradation pathways, are critical parameters for any practical application, yet this information is scarce in current academic sources.

Potential Directions for Future Academic and Methodological Advancements in the Field

Future research on this compound can be strategically directed to bridge the existing knowledge gaps and unlock its full potential. These directions involve both the application of advanced methodologies and the expansion of academic inquiry into new domains.

Methodological Advancements:

Advanced Characterization: Moving beyond standard DSC and POM, future studies should employ more sophisticated techniques. For instance, wide-angle X-ray scattering (WAXS) can provide detailed insights into molecular packing and ordering within the nematic phase. macromolchem.com Dielectric spectroscopy would be invaluable for quantifying the dielectric anisotropy and relaxation phenomena, which are essential for display applications. Rheological studies are needed to determine the viscoelastic properties that govern switching times and device performance.

Computational Modeling: The use of molecular dynamics (MD) simulations and density functional theory (DFT) calculations could predict physical properties with greater accuracy. These computational tools can help to establish structure-property relationships, correlating molecular features with macroscopic behaviors like phase transition temperatures and elastic constants. This would enable the rational design of new derivatives with optimized properties before undertaking their synthesis.

Academic and Synthetic Advancements:

Structure-Property Relationship Studies: A systematic investigation into a homologous series of related compounds would be highly beneficial. By varying the length of the terminal alkoxy chains (e.g., replacing ethoxy with methoxy (B1213986), propoxy, or butoxy groups) and analyzing the impact on the mesophase behavior, researchers can build a robust understanding of how molecular structure dictates liquid crystalline properties. nih.gov

Formulation and Composite Materials: Future work should focus on formulating binary and ternary mixtures of this compound with other liquid crystals to create eutectic systems with desirable properties, such as room-temperature nematic phases or enhanced dielectric anisotropy. mdpi.com Furthermore, creating composites by doping the liquid crystal with functional nanoparticles (e.g., gold nanoparticles, quantum dots) could lead to novel materials with unique optical or electronic properties. mdpi.com

Exploration of Novel Applications: Research should venture beyond the traditional scope of display applications. The potential of this compound in emerging technologies such as organic thin-film transistors (OTFTs), anisotropic conducting adhesives, or as a templating medium for the synthesis of ordered porous materials should be explored. Its use in the fabrication of diffraction gratings or as a component in smart windows are other promising areas for investigation. mdpi.com

By pursuing these research directions, the scientific community can develop a more comprehensive understanding of this compound, transforming it from a compound of basic academic interest into a versatile building block for advanced functional materials.

Q & A

Q. How can researchers optimize the synthesis of 4-Ethoxyphenyl 4-ethoxybenzoate to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves esterification between 4-ethoxybenzoic acid and 4-ethoxyphenol under dehydrating conditions. Key parameters include:

- Catalysts : Use sulfuric acid or DCC (dicyclohexylcarbodiimide) to facilitate ester bond formation .

- Solvent Selection : Anhydrous solvents like dichloromethane or THF minimize side reactions .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression .

Post-synthesis, monitor purity via TLC and refine using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What purification techniques are recommended for this compound following synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol as solvents to isolate high-purity crystals; optimize cooling rates to avoid amorphous precipitation .

- Column Chromatography : Employ silica gel with a hexane:ethyl acetate (4:1) eluent system. Monitor fractions via UV-Vis at 254 nm .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) minimizes thermal decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolized .

- Ventilation : Conduct reactions in fume hoods with >12 air changes/hour to prevent vapor accumulation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : and NMR in CDCl identify ethoxy groups (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and aromatic protons (δ 6.8–8.0 ppm) .

- FT-IR : Confirm ester C=O stretch at ~1720 cm and ether C-O-C at ~1250 cm .

- HRMS : Use ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z 287.1152) .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic disorder in this compound during X-ray diffraction analysis?

- Methodological Answer :

- Refinement Software : Use SHELXL for TWIN/BASF commands to model disorder in ethoxy groups. Apply ISOR restraints to anisotropic displacement parameters .

- Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Methodological Answer :